2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 881037-62-3
VCID: VC2371456
InChI: InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9)
SMILES: CCSC(=S)SC(C)(C)C(=O)O
Molecular Formula: C7H12O2S3
Molecular Weight: 224.4 g/mol

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid

CAS No.: 881037-62-3

Cat. No.: VC2371456

Molecular Formula: C7H12O2S3

Molecular Weight: 224.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid - 881037-62-3

Specification

CAS No. 881037-62-3
Molecular Formula C7H12O2S3
Molecular Weight 224.4 g/mol
IUPAC Name 2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid
Standard InChI InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9)
Standard InChI Key UKOGBBSRQCYUQV-UHFFFAOYSA-N
SMILES CCSC(=S)SC(C)(C)C(=O)O
Canonical SMILES CCSC(=S)SC(C)(C)C(=O)O

Introduction

Chemical Identity and Properties

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid is a sulfur-containing organic compound with significant applications in polymer chemistry. This trithiocarbonate compound is primarily recognized for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes. The compound exists as a light yellow to yellow powder or crystalline solid at room temperature .

Basic Identification Parameters

The compound features several identification parameters that are essential for its characterization and use in research settings. Table 1 summarizes these key identification parameters.

Table 1: Identification Parameters of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid

ParameterValueReference
CAS Registry Number881037-62-3
Molecular FormulaC₇H₁₂O₂S₃
Molecular Weight224.4 g/mol
Creation Date (PubChem)February 5, 2007
Modification Date (PubChem)April 5, 2025*

*Note: This future date likely represents a database update timestamp.

Synonyms and Alternative Nomenclature

SynonymReference
2-[[(Ethylthio)carbonothioyl]thio]-2-methylpropanoic Acid
2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid
2-(((ethylthio)carbonothioyl)thio)-2-methylpropanoic acid
S-1-Ethyl-S'-(α',α''-dimethyl-α''-acetic acid)trithiocarbonate
2-(Ethylthiocarbonothioylthio)-2-methylpropanoic Acid
Propanoic acid, 2-[[(ethylthio)thioxomethyl]thio]-2-methyl-

Physical and Chemical Properties

The physical and chemical properties of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid are crucial for its handling, storage, and application in various research contexts. Table 3 summarizes these properties.

Table 3: Physical and Chemical Properties

PropertyValueReference
Physical State (20°C)Solid
AppearanceLight yellow to yellow powder or crystal
Melting Point54.0 to 58.0°C (typically 56°C)
SolubilitySoluble in many organic solvents
Storage TemperatureRefrigerated (0-10°C)
Special Storage ConditionsStore under inert gas
SensitivityLight sensitive, air sensitive, heat sensitive

Structural Characterization

Molecular Structure

The molecular structure of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid features a trithiocarbonate group (C=S) flanked by an ethyl group on one side and a 2-methylpropanoic acid moiety on the other. The presence of three sulfur atoms in specific arrangements gives this compound its unique reactivity profile and makes it valuable as a RAFT agent .

Spectroscopic Data

Spectroscopic data, particularly from nuclear magnetic resonance (NMR) spectroscopy, is essential for confirming the structure and purity of the compound. According to product specifications, NMR analysis confirms the expected structure of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid .

Synthesis Methods

The synthesis of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid typically involves multi-step organic synthesis techniques. A common method includes the reaction of ethyl mercaptan with carbon disulfide to form ethyl dithiocarbonate, which is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product.

Synthetic Route

The general synthetic route can be described in the following steps:

  • Reaction of ethyl mercaptan (CH₃CH₂SH) with carbon disulfide (CS₂) in the presence of a base to form ethyl dithiocarbonate

  • Subsequent reaction with 2-bromo-2-methylpropanoic acid to obtain the target compound

Reaction Conditions

The reaction conditions typically involve:

  • Use of a base such as sodium hydroxide

  • An organic solvent like dichloromethane

  • Controlled temperature and atmosphere to prevent side reactions

  • Purification steps to achieve the desired purity (>98%)

Applications in Polymer Chemistry

RAFT Polymerization

The primary application of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid is as a RAFT agent in controlled radical polymerization processes. This compound facilitates the synthesis of polymers with specific molecular weights and architectures, which is crucial for producing materials with tailored properties for various applications.

As a RAFT agent, this compound controls the polymerization process through a reversible addition-fragmentation chain transfer mechanism, allowing for:

  • Precise control over molecular weight

  • Narrow molecular weight distribution (low polydispersity)

  • Ability to create complex polymer architectures

  • Synthesis of block copolymers

Industrial Applications

The polymers synthesized using 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid as a RAFT agent find applications in various fields, including:

  • Coatings and adhesives

  • Biomedical devices

  • Drug delivery systems

  • Advanced materials with tailored properties

Biological Activity

The biological activity of 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid can be linked to its ability to interact with biomolecules through its reactive functional groups. It can form thioester bonds with thiols in proteins, potentially affecting protein function and stability.

Additionally, as a RAFT agent, it aids in the synthesis of biocompatible polymers that can be used in drug delivery systems and other biomedical applications. The controlled polymerization allows for the creation of polymers with specific properties suitable for biological environments.

Hazard CategoryClassificationReference
Signal WordWarning
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled
Skin Corrosion/IrritationCauses skin irritation
Eye Damage/IrritationCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation

First Aid Measures

In case of exposure to the compound, the following first aid measures are recommended:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If on skin: Wash with plenty of water. Call a poison center/doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.

  • If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center/doctor if you feel unwell .

SupplierProduct NumberPurityPackage SizesReference
TCI ChemicalsE1466>98.0% (HPLC)1g, 5g
ChemSceneCS-057190598%Various sizes

Comparison with Related Compounds

2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid belongs to a family of trithiocarbonate RAFT agents. Table 6 compares this compound with related RAFT agents to highlight structural and functional differences.

Table 8: Comparison with Related RAFT Agents

CompoundMolecular FormulaMolecular WeightKey DifferenceReference
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acidC₇H₁₂O₂S₃224.4 g/molEthyl R group, dimethyl R' group
2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acidC₇H₁₀O₄S₃254.35 g/molContains additional carboxylic acid group
2-{[(Dodecylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acidC₁₇H₃₂O₂S₃364.6 g/molContains longer dodecyl chain instead of ethyl
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acidC₆H₁₀O₂S₃Not specifiedLacks the methyl groups at the α-position

This comparison demonstrates how subtle structural variations can affect the properties and applications of different RAFT agents. The choice of specific RAFT agent depends on the target polymer properties and reaction conditions.

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